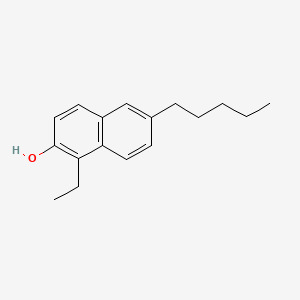
2-Naphthalenol, 1-ethyl-6-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 1-ethyl-6-pentyl- is an organic compound belonging to the class of naphthalenols It is characterized by a naphthalene ring substituted with an ethyl group at the first position and a pentyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenol, 1-ethyl-6-pentyl- typically involves the alkylation of 2-naphthalenol with ethyl and pentyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthalenol, 1-ethyl-6-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Formation of 2-naphthalenone derivatives.
Reduction: Formation of dihydro-2-naphthalenol derivatives.
Substitution: Formation of nitro, sulfo, and halo derivatives of 2-Naphthalenol, 1-ethyl-6-pentyl-.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 1-ethyl-6-pentyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 1-ethyl-6-pentyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-Naphthalenol: Lacks the ethyl and pentyl substituents, making it less hydrophobic.
1-Naphthalenol: Differently substituted naphthalenol with distinct chemical properties.
2-Naphthol: A simpler naphthalenol derivative with a hydroxyl group at the second position.
Uniqueness: 2-Naphthalenol, 1-ethyl-6-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
17294-94-9 |
|---|---|
Fórmula molecular |
C17H22O |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
1-ethyl-6-pentylnaphthalen-2-ol |
InChI |
InChI=1S/C17H22O/c1-3-5-6-7-13-8-10-16-14(12-13)9-11-17(18)15(16)4-2/h8-12,18H,3-7H2,1-2H3 |
Clave InChI |
CCGZGZPTUGONFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















